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Compound of Interest

Compound Name: Acenaphthenequinone

Cat. No.: B041937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acenaphthenequinone, a polycyclic aromatic dione, serves as a crucial building block in the

synthesis of various dyes, pharmaceuticals, and materials. Its unique electronic and structural

characteristics make it a compound of significant interest in diverse fields of chemical research

and development. This in-depth technical guide provides a comprehensive overview of the core

physical properties of acenaphthenequinone, presenting quantitative data in structured tables,

detailing experimental protocols for key measurements, and visualizing experimental

workflows.

Core Physical Properties
The fundamental physical characteristics of acenaphthenequinone are summarized below,

providing a ready reference for researchers.

General and Thermodynamic Properties
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Property Value Source(s)

Molecular Formula C₁₂H₆O₂ [1][2]

Molecular Weight 182.17 g/mol [1]

Appearance
Yellow to orange-yellow

needles or powder
[1][3]

Melting Point 273-274 °C [4]

Boiling Point
Decomposes before boiling at

atmospheric pressure
[3]

Density
1.48 g/cm³ (measured); 1.49

g/cm³ (calculated)
[4]

Solubility Profile
Acenaphthenequinone is generally insoluble in water but exhibits solubility in various organic

solvents, particularly upon heating.

Solvent Solubility Source(s)

Water Insoluble [2]

Acetic Acid Slightly soluble [1]

Alcohol (Ethanol) Soluble [3]

Benzene (hot) Soluble [3]

Toluene (hot) Soluble [3]

Petroleum Ether (hot) Slightly soluble [1]

Crystal Structure and Crystallographic Data
Acenaphthenequinone crystallizes in the orthorhombic system, and its structure has been

elucidated by X-ray diffraction.
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Crystallographic
Parameter

Value Source(s)

Crystal System Orthorhombic [4]

Space Group P2₁2₁2₁ [4]

Unit Cell Dimensions
a = 7.81 Å, b = 27.0 Å, c =

3.851 Å
[4]

Molecules per Unit Cell (Z) 4 [4]

Volume of Unit Cell 812 Å³ [4]

Spectral Data
Spectroscopic analysis provides critical insights into the molecular structure and electronic

properties of acenaphthenequinone.
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Spectroscopic Technique
Key Data and
Observations

Source(s)

UV-Visible Spectroscopy

The UV-Vis spectrum is

characterized by absorption

bands corresponding to π-π*

and n-π* electronic transitions

within the aromatic and dione

systems.

[5]

Infrared (IR) Spectroscopy

The IR spectrum shows

characteristic strong

absorption bands for the

carbonyl (C=O) stretching

vibrations of the quinone

moiety.

[3]

Nuclear Magnetic Resonance

(NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra

provide detailed information

about the hydrogen and

carbon environments within

the acenaphthenequinone

molecule.

[6][7]

Experimental Protocols
This section details the methodologies for the determination of key physical properties of

acenaphthenequinone, with a specific focus on the experimental protocol for its crystal

structure determination.

Determination of Crystal Structure by X-ray Diffraction
The following protocol is based on the work of T. C. W. Mak and J. Trotter in their 1963 paper,

"The crystal structure of acenaphthenequinone".[4]

1. Sample Preparation:
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A crystalline sample of acenaphthenequinone, consisting of orange-yellow needles

elongated along the c-axis with a well-developed (010) face, is selected.

2. Data Collection:

The crystal is mounted about its c-axis.

Weissenberg and precession photographs are taken to determine the unit cell dimensions

and space group.

For intensity measurements, the hk0 reflections are recorded on multiple-film Weissenberg

photographs using Cu Kα radiation.

The intensities are estimated visually by comparison with a calibrated set of intensity spots.

Lorentz and polarization factors are applied to the intensity data. No absorption corrections

are made.

3. Density Measurement:

The density of the crystals is determined by the flotation method in an aqueous solution of

potassium iodide.

4. Structure Determination and Refinement:

The structure is solved by two-dimensional Fourier methods.

Initial coordinates for the carbon and oxygen atoms are derived from sharpened Patterson

projections.

The structure is refined by successive Fourier and difference Fourier syntheses.

Anisotropic temperature parameters are introduced for the carbon and oxygen atoms.

The refinement process is continued until the discrepancy index (R-factor) converges to a

minimum value.

Visualizations
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Experimental Workflow for Crystal Structure
Determination
The following diagram illustrates the key steps involved in the determination of the crystal

structure of acenaphthenequinone.
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Caption: Workflow for the determination of the crystal structure of acenaphthenequinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Acenaphthenequinone: A Comprehensive Technical
Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041937#physical-properties-of-
acenaphthenequinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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